3,4,7-Trimethyl-2E,6-octadien-1-ol

説明

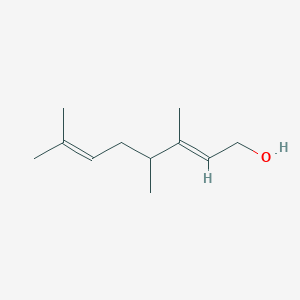

3,4,7-Trimethyl-2E,6-octadien-1-ol is a monoterpenoid compound with the molecular formula C11H20O . It is a type of fatty alcohol and belongs to the class of fatty acyls . This compound is known for its distinct structure, which includes three methyl groups and a double bond in the E-configuration.

特性

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-2E,6-octadien-1-ol typically involves the use of starting materials such as isoprene units. One common method is the acid-catalyzed hydration of myrcene, which yields the desired alcohol . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the addition of water to the double bond.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of myrcene. This process involves the use of metal catalysts such as palladium or platinum, which help in the selective reduction of the double bonds to form the alcohol . The reaction is typically conducted under high pressure and temperature to ensure complete conversion of the starting material.

化学反応の分析

Synthetic Routes and Catalytic Hydrogenation

The synthesis of 2,4,7-trimethyloct-6-en-1-ol (structurally similar to the queried compound) involves catalytic hydrogenation of α,β-unsaturated aldehydes. For example:

-

Substrate : (E)-2,4,7-Trimethylocta-2,6-dienal

-

Catalyst : Palladium (Pd) or Nickel (Ni) under hydrogen atmosphere .

-

Conditions : Ethyl acetate solvent, room temperature, overnight reaction .

-

Yield : 74.1% after purification via column chromatography (isohexane:ethyl acetate = 10:1) and Kugelrohr distillation .

Key Data :

| Reaction Step | Conditions | Yield/Purity |

|---|---|---|

| Hydrogenation of dienal | H₂, Pd/Ni, RT, ethyl acetate | 74.1% yield |

| Purification | Column chromatography, distillation | >94% purity |

Oxidation and Functional Group Interconversion

Terpene alcohols like geraniol (3,7-dimethyl-2,6-octadien-1-ol) undergo oxidation to aldehydes or ketones. Analogous reactions for trimethyloctenol derivatives may include:

-

Oxidation : Using CrO₃ or MnO₂ to yield α,β-unsaturated aldehydes .

-

Epoxidation : Titanosilicate catalysts (e.g., TS-1) with H₂O₂ or tert-butyl hydroperoxide selectively epoxidize double bonds .

Example :

-

Epoxidation of geraniol yields furano- and pyrano-oxides, influenced by catalyst acidity and pore geometry .

Esterification and Derivative Formation

2,4,7-Trimethyloct-6-en-1-ol can form esters for fragrance applications:

-

Salicylate esters : Reacting with amyl salicylate or benzyl salicylate enhances stability in perfumes .

-

Acetylation : Using acetyl chloride or acetic anhydride under basic conditions to produce acetate derivatives .

Applications :

Stereochemical Transformations

Isomerization and stereocontrol are critical for fragrance profiles:

-

Cis-trans isomerization : Acid-catalyzed or photochemical methods alter double-bond geometry .

-

Chiral resolution : Chromatographic separation of diastereomers (e.g., 42.8% vs. 51.5% in 2,4,7-trimethyloct-6-en-1-ol) .

Comparative Reactivity Table

科学的研究の応用

Applications in Fragrance Industry

1. Fragrance Ingredient

3,4,7-Trimethyl-2E,6-octadien-1-ol is widely utilized as a fragrance ingredient due to its floral and citrus notes. It enhances the freshness and cleanliness of perfumed products without altering their overall scent profile. The compound is particularly valued for its "bloom" effect—a sensory characteristic that signifies a powerful fragrance experience .

2. Perfume Composition

The compound can be incorporated into various perfumed products such as:

- Fine perfumery (e.g., perfumes, Eau de Cologne)

- Functional fragrances (e.g., household cleaners)

- Personal care products (e.g., body lotions)

Typical usage concentrations range from 0.001% to 30% by weight depending on the product type and desired fragrance intensity .

Applications in Flavor Industry

This compound is also used in food flavoring due to its pleasant aroma and taste profile. It is commonly found in:

- Beverages (e.g., fruit-flavored drinks)

- Confectionery (e.g., candies)

The compound contributes to fruity flavors reminiscent of citrus fruits .

Case Studies

Case Study 1: Perfume Development

A study on the formulation of a new perfume highlighted the incorporation of this compound to achieve a fresh floral note. The perfumer reported that the addition of this compound enhanced the overall complexity of the scent while maintaining a balance with other ingredients like aldehydes and floral oils. The resulting fragrance received positive consumer feedback for its refreshing qualities.

Case Study 2: Household Products

In developing an eco-friendly household cleaner, researchers included this compound to mask unpleasant chemical odors. The cleaner was evaluated for its effectiveness in odor neutralization and cleaning power. Results indicated that the cleaner not only performed well but also left behind a pleasant citrus scent that improved user satisfaction.

Regulatory Considerations

The use of this compound in consumer products is subject to regulations governing fragrance ingredients. Compliance with safety assessments and labeling requirements ensures that products containing this compound are safe for consumer use .

作用機序

The mechanism of action of 3,4,7-Trimethyl-2E,6-octadien-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses . Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .

類似化合物との比較

Similar Compounds

Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol

Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol

Farnesol: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-

Uniqueness

3,4,7-Trimethyl-2E,6-octadien-1-ol is unique due to its specific arrangement of methyl groups and the E-configuration of its double bond. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .

生物活性

Overview

3,4,7-Trimethyl-2E,6-octadien-1-ol, commonly referred to as TMO, is a monoterpenoid compound with the molecular formula C11H20O. It is known for its diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of TMO, focusing on its mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure

The structure of TMO features a unique arrangement of methyl groups and an E-configuration of its double bond, contributing to its distinct chemical properties.

Synthesis Methods

TMO can be synthesized through several methods:

- Acid-Catalyzed Hydration of Myrcene : This method involves hydration reactions leading to the formation of TMO.

- Catalytic Hydrogenation : In industrial settings, TMO is produced via the catalytic hydrogenation of myrcene using metal catalysts like palladium or platinum.

Antimicrobial Properties

Research indicates that TMO exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Inhibition : TMO has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

- Fungal Activity : It also demonstrates antifungal properties against pathogens such as Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MIC) for these organisms are summarized in Table 1.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The mechanism by which TMO exerts its biological effects involves interaction with cellular membranes and potential modulation of enzyme activity. It is believed that TMO disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may act as a ligand for specific receptors involved in immune responses .

Study on Antifungal Activity

In a controlled study published in 2023, TMO was tested against Candida albicans in vitro. The results demonstrated that TMO not only inhibited fungal growth but also reduced biofilm formation significantly compared to control groups. This suggests potential applications in treating fungal infections resistant to conventional therapies .

Comparative Study with Geraniol and Farnesol

A comparative analysis was conducted to evaluate the effectiveness of TMO against similar compounds like geraniol and farnesol. The study revealed that TMO had superior antimicrobial activity compared to geraniol but was less effective than farnesol under certain conditions. The findings are summarized in Table 2.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antifungal |

| Geraniol | 32 | Antifungal |

| Farnesol | 8 | Antifungal |

Applications in Industry

TMO is utilized in various industries due to its pleasant aroma and biological properties:

- Cosmetics and Personal Care : It is incorporated into fragrances and skin care products for its antimicrobial properties.

- Pharmaceuticals : Ongoing research aims to explore its potential as a therapeutic agent against infections.

- Food Industry : Its antimicrobial properties make it a candidate for use as a natural preservative .

Q & A

Q. Q1. What are the recommended analytical techniques for structural elucidation of 3,4,7-Trimethyl-2E,6-octadien-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry (e.g., E/Z configuration at C2 and C6) and methyl group positions. Compare chemical shifts with structurally similar terpenoids like 3,7-dimethyl-2,6-octadien-1-ol (geraniol/linalool derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize ionization parameters (e.g., EI at 70 eV) to match fragmentation patterns with NIST reference data .

- Infrared Spectroscopy (IR): Identify hydroxyl (-OH) and alkene (C=C) functional groups via characteristic peaks (e.g., 3300–3500 cm for -OH) .

Q. Q2. How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact, as recommended for structurally similar alcohols like 3,7-dimethyl-2,6-octadien-1-ol (irritant class) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Protocols: Flush eyes/skin with water for 15 minutes upon exposure and consult poison control centers (as per OECD guidelines) .

Advanced Research Questions

Q. Q3. How can factorial design optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Variable Selection: Test factors such as reaction temperature (e.g., 60–100°C), catalyst loading (e.g., 5–15 mol%), and solvent polarity (e.g., hexane vs. THF). Use a 2 factorial design to identify interactions between variables .

- Response Surface Methodology (RSM): Apply Central Composite Design (CCD) to model non-linear relationships and determine optimal conditions. For example, microwave-assisted synthesis (as in fluorinated analogs) may reduce reaction time and byproducts .

- Validation: Replicate experiments under predicted optimal conditions and compare yields via ANOVA to confirm statistical significance .

Q. Q4. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

- Meta-Analysis Framework: Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., antimicrobial vs. cytotoxicity), organism/strain specificity, and compound purity (>95% by GC) .

- Cross-Validation: Re-test conflicting results under standardized conditions. For example, use the same microbial strain (e.g., E. coli ATCC 25922) and MIC (minimum inhibitory concentration) protocols .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico data .

Q. Q5. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Mechanical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to compute logP, polar surface area, and dipole moments. Compare with experimental data from NIST Chemistry WebBook .

- Molecular Dynamics (MD) Simulations: Model solubility in aqueous/organic solvents (e.g., water, ethanol) using GROMACS to assess aggregation behavior .

- Cheminformatics Tools: Leverage platforms like ChemAxon or Open Babel to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Experimental Design & Data Analysis

Q. Q6. How should researchers design experiments to investigate the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

- Controlled Variables: Maintain temperature (25°C) and ionic strength (0.1 M NaCl) while varying pH (3–10) using buffer systems (e.g., citrate-phosphate-borate) .

- Kinetic Monitoring: Use HPLC with chiral columns (e.g., Chiralpak IA) to track isomerization rates. Compare retention times with authentic standards .

- Statistical Analysis: Apply time-series ANOVA to assess degradation pathways and Arrhenius plots to model activation energy for isomerization .

Q. Q7. What methodologies are recommended for resolving spectral overlaps in NMR analysis of this compound mixtures?

Methodological Answer:

- 2D NMR Techniques: Utilize HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) to assign overlapping proton signals (e.g., methyl groups at C3 and C7) .

- Solvent Optimization: Test deuterated solvents (e.g., CDCl vs. DMSO-d) to shift/resolve peaks.

- Spectral Deconvolution: Apply software tools like MestReNova to mathematically separate overlapping resonances .

Theoretical & Methodological Frameworks

Q. Q8. How can ontological frameworks guide the investigation of this compound’s role in terpenoid biosynthesis pathways?

Methodological Answer:

- Pathway Mapping: Use KEGG or MetaCyc databases to reconstruct putative biosynthetic routes, integrating enzyme kinetics data (e.g., Km/Vmax for terpene synthases) .

- Hypothesis-Driven Experiments: Design knock-out mutants (e.g., in E. coli or yeast) to validate precursor-product relationships using -isotopic labeling .

- Epistemological Validation: Cross-reference findings with phylogenetically related organisms (e.g., Mentha spp. for monoterpene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。